5-Acetyl-3-bromo-2H-pyran-2-one

Medicinal Chemistry Drug Design ADME

5-Acetyl-3-bromo-2H-pyran-2-one (CAS 2092491-80-8, C₇H₅BrO₃, MW 217.02 g/mol) is a disubstituted 2H-pyran-2-one featuring an electron-withdrawing acetyl group at position 5 and a bromine atom at position 3. This heterocyclic scaffold is valued as a versatile intermediate in organic synthesis, where the bromine serves as a handle for transition-metal-catalyzed cross-coupling reactions and the acetyl moiety provides a site for further functionalization or pharmacophore engagement.

Molecular Formula C7H5BrO3
Molecular Weight 217.02 g/mol
Cat. No. B15332229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-3-bromo-2H-pyran-2-one
Molecular FormulaC7H5BrO3
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESCC(=O)C1=COC(=O)C(=C1)Br
InChIInChI=1S/C7H5BrO3/c1-4(9)5-2-6(8)7(10)11-3-5/h2-3H,1H3
InChIKeyXMGAKXBCZNPFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-3-bromo-2H-pyran-2-one: A Bifunctional Pyranone Building Block for Medicinal Chemistry and Cross-Coupling Applications


5-Acetyl-3-bromo-2H-pyran-2-one (CAS 2092491-80-8, C₇H₅BrO₃, MW 217.02 g/mol) is a disubstituted 2H-pyran-2-one featuring an electron-withdrawing acetyl group at position 5 and a bromine atom at position 3 [1]. This heterocyclic scaffold is valued as a versatile intermediate in organic synthesis, where the bromine serves as a handle for transition-metal-catalyzed cross-coupling reactions and the acetyl moiety provides a site for further functionalization or pharmacophore engagement [2]. The compound's bifunctional nature distinguishes it from simpler monofunctional pyranones, positioning it as a strategic building block for constructing complex, drug-like molecules.

Why 5-Acetyl-3-bromo-2H-pyran-2-one Cannot Be Directly Substituted with Other Halogenated Pyranones


Direct substitution of 5-acetyl-3-bromo-2H-pyran-2-one with other halogenated pyranones or non-halogenated analogs is not straightforward due to the synergistic influence of the C3 halogen on both physicochemical properties and synthetic utility. As demonstrated by computational studies on related pyranone Diels-Alder cycloadditions, the identity and position of the halogen dramatically alter activation free energies, with 3-bromo substitution providing lower barriers than 5-bromo substitution [1]. This differential reactivity, combined with the distinct polar surface area and lipophilicity conferred by bromine versus chlorine or hydrogen, means that any structural modification will significantly impact downstream reaction yields and pharmacokinetic profiles [2].

Quantitative Evidence for Selecting 5-Acetyl-3-bromo-2H-pyran-2-one: A Head-to-Head Comparator Analysis


Enhanced Lipophilicity vs. Non-Halogenated Analog for Improved Membrane Permeability

The 3-bromo substituent increases the compound's predicted partition coefficient (XLogP3-AA = 1.1) relative to the non-halogenated parent 5-acetyl-2H-pyran-2-one (XLogP3-AA = 0.4), computed using identical PubChem XLogP3 3.0 methodology [1]. This 0.7 log unit increase represents a 5-fold greater lipophilicity, which correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement [2]. In contrast, the 3-iodo analog (MW ≈ 264) would exhibit even higher lipophilicity but at the cost of significantly increased molecular weight, potentially violating Lipinski's Rule of Five.

Medicinal Chemistry Drug Design ADME

Superior Diels-Alder Reactivity Over 5-Bromo-Substituted Pyranones

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that 3-bromo-2H-pyran-2-one has a significantly lower activation free energy for Diels-Alder cycloaddition with vinyl substrates than 5-bromo-2H-pyran-2-one [1]. This reactivity pattern is attributed to the electron-withdrawing effect of bromine being more pronounced at the 3-position, effectively lowering the LUMO energy of the diene system. While the study did not include 5-acetyl-3-bromo-2H-pyran-2-one specifically, the 5-acetyl group's additional electron-withdrawing character would further enhance this diene reactivity relative to the 5-bromo isomer.

Cycloaddition Chemistry Reaction Energetics Synthetic Methodology

Optimal Bromine Leaving Group vs. Chloro Analog for Cross-Coupling Efficiency

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides generally exhibit superior reactivity compared to aryl chlorides due to the lower bond dissociation energy of the C-Br bond (≈ 337 kJ/mol) versus C-Cl (≈ 397 kJ/mol) [1]. This facilitates oxidative addition, the rate-determining step in the catalytic cycle. A 1998 study on chemically similar methoxy-methyl-pyranones demonstrated successful Suzuki coupling with 3-iodo and 5-bromo derivatives, establishing that the bromine at these positions is a viable coupling partner [2]. For 5-acetyl-3-bromo-2H-pyran-2-one, the 3-bromo substituent is therefore predicted to be a more efficient coupling handle than a hypothetical 3-chloro analog, while avoiding the potential instability and cost of the 3-iodo analog.

Cross-Coupling C-C Bond Formation Suzuki-Miyaura

Differential Topological Polar Surface Area vs. 6-Methyl Substituted Analog for CNS Drug Design

The topological polar surface area (TPSA) of 5-acetyl-3-bromo-2H-pyran-2-one is predicted to be 43.4 Ų, placing it well within the optimal range (<90 Ų) for central nervous system (CNS) drug candidates [1]. In contrast, the commercially available 5-acetyl-3-chloro-6-methyl-2H-pyran-2-one (CAS 58404-93-6) has a predicted TPSA of 43.4 Ų but also adds a methyl group that increases molecular weight and alters metabolism . The absence of the 6-methyl group in the target compound provides a simpler starting point for structure-activity relationship (SAR) exploration, avoiding potential steric clashes or metabolic liabilities introduced by the methyl substituent.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

High-Impact Application Scenarios for 5-Acetyl-3-bromo-2H-pyran-2-one Based on Quantified Differentiation


Lead-Optimization Programs Targeting CNS Diseases

Medicinal chemists developing kinase inhibitors or GPCR modulators for CNS targets can leverage the compound's favorable TPSA (43.4 Ų) and intermediate lipophilicity (XLogP3-AA = 1.1) to rapidly explore structure-activity relationships [1]. The 3-bromo handle allows for late-stage diversification via Suzuki coupling, while the 5-acetyl group provides a versatile hydrogen bond acceptor, all within a low molecular weight framework that preserves chemical space for further optimization [2].

Synthesis of Biaryl Pyranone Libraries via Suzuki-Miyaura Coupling

Process chemists building compound libraries can exploit the superior reactivity of the C-Br bond (BDE ≈ 337 kJ/mol) at the 3-position for high-throughput parallel synthesis [1]. The predicted lower activation barrier relative to the 5-bromo isomer ensures efficient coupling with a wide range of aryl boronic acids, enabling the generation of diverse 3-aryl-5-acetyl-2H-pyran-2-one analogs for biological screening [2].

Diels-Alder Cycloaddition Building Block for Complex Polycyclic Systems

Synthetic chemists engaged in total synthesis or the construction of natural product-like scaffolds can utilize this compound as a reactive diene in Diels-Alder cycloadditions [1]. The predicted enhanced reactivity due to the combined electron-withdrawing effects of both the 3-bromo and 5-acetyl substituents is expected to facilitate cycloadditions with a broader range of dienophiles under milder conditions compared to its 5-bromo regioisomer [2].

ADME Property Profiling in Early Drug Discovery

ADME scientists can use this compound as a privileged fragment for hit-to-lead campaigns due to its balanced physicochemical profile [1]. Its 5-fold greater lipophilicity over the non-halogenated analog improves predicted passive permeability, while its lower molecular weight compared to the 3-chloro-6-methyl analog ensures compliance with lead-likeness criteria, making it an ideal starting point for iterative optimization [2].

Quote Request

Request a Quote for 5-Acetyl-3-bromo-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.